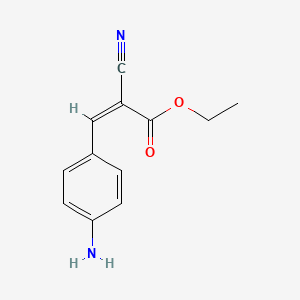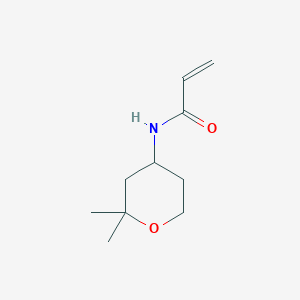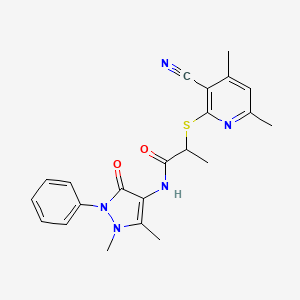
3-(Cyclohexylamino)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylamino)propan-1-ol hydrochloride, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
3-(Cyclohexylamino)propan-1-ol hydrochloride acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR1, this compound inhibits downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce pain perception and addiction-related behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Cyclohexylamino)propan-1-ol hydrochloride in lab experiments is its high selectivity for mGluR1, which allows for specific investigation of the role of this receptor subtype in various processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of mGluR1 signaling.
Direcciones Futuras
There are many potential future directions for research involving 3-(Cyclohexylamino)propan-1-ol hydrochloride. For example, this compound could be used to investigate the role of mGluR1 in other pathological conditions, such as neurodegenerative diseases. Additionally, this compound could be used in combination with other compounds to investigate the potential for synergistic effects in inhibiting mGluR1 signaling. Overall, this compound is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 3-(Cyclohexylamino)propan-1-ol hydrochloride involves the reaction of cyclohexylamine with 3-bromopropan-1-ol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
3-(Cyclohexylamino)propan-1-ol hydrochloride has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to inhibit the proliferation of cancer cells by blocking mGluR1 signaling. Additionally, this compound has been used to investigate the involvement of mGluR1 in pain perception and addiction.
Propiedades
IUPAC Name |
3-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHKFFTPJIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)








![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)